Fmoc-Asp(biotinyl-PEG)-OH
Description
Principles of Biotin-Avidin/Streptavidin Interaction in Research Methodologies
The interaction between biotin (B1667282) (a B-vitamin) and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature. nih.govthermofisher.com This exceptionally high affinity and specificity form the basis of a powerful and widely used tool in a multitude of research applications. bosterbio.comsouthernbiotech.com When a molecule is "biotinylated," meaning a biotin tag is attached to it, it can be readily detected, isolated, or immobilized by using avidin or streptavidin that is often conjugated to a reporter molecule (like an enzyme or a fluorescent dye) or a solid support (like beads or a plate). nih.govthermofisher.comrockland.com This robust and reliable interaction is a cornerstone of techniques such as ELISA, immunohistochemistry, and affinity chromatography. bosterbio.comsouthernbiotech.com
Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation and Biochemical Applications
Polyethylene glycol (PEG) is a polymer that has become indispensable in the field of bioconjugation, a process known as PEGylation. nih.gov The attachment of PEG chains to molecules, particularly peptides and proteins, can dramatically improve their therapeutic and diagnostic potential. bachem.comresearchgate.net
One of the primary benefits of PEGylation is the enhancement of a molecule's solubility in aqueous solutions. mdpi.comnih.govnih.gov Many peptides and other biomolecules are inherently hydrophobic and tend to aggregate in aqueous environments. The hydrophilic nature of the PEG chain helps to keep these molecules soluble and stable. mdpi.comaatbio.com Furthermore, the flexible and dynamic nature of the PEG chain creates a "cloud" around the conjugated molecule. researchgate.net This steric hindrance can be advantageous in assays by preventing the molecule from non-specifically interacting with surfaces or other proteins, while the length of the PEG spacer can also reduce interference between the conjugated molecule and its binding partner, such as in the case of a biotinylated peptide binding to avidin. aatbio.comnih.gov
Contextualizing Fmoc-Asp(biotinyl-PEG)-OH within Advanced Peptide and Bioconjugation Research
This compound is a sophisticated building block designed for solid-phase peptide synthesis (SPPS). It provides a direct and efficient method for incorporating a biotin tag at a specific aspartic acid residue within a growing peptide chain. The Fmoc group protects the amine of the aspartic acid, allowing it to be seamlessly integrated into the peptide sequence using standard SPPS chemistry. axispharm.commedchemexpress.com Once the peptide is synthesized, the Fmoc group can be easily removed, and the biotin tag, extended by the flexible and solubilizing PEG linker, is ready for interaction with avidin or streptavidin. aatbio.comaxispharm.com This reagent is an excellent alternative to other biotinylated amino acids due to the enhanced solubility and reduced steric hindrance afforded by the PEG spacer, leading to improved performance in subsequent biochemical applications. aatbio.comsigmaaldrich.com
Detailed Research Findings
The utility of this compound is rooted in the synergistic combination of its constituent parts. The Fmoc group is a standard and reliable protecting group in peptide synthesis, ensuring that the amino acid is incorporated into the peptide chain in a controlled manner. The aspartic acid core provides the amino acid backbone for integration into the peptide. The key functional components are the biotin tag and the PEG linker.
The biotin-avidin/streptavidin interaction is characterized by its remarkable strength, with a dissociation constant (Kd) in the range of 10^-15 M, making it virtually irreversible under many conditions. nih.govthermofisher.com This allows for extremely stable and sensitive detection and purification systems.
The PEG linker offers several advantages. Its length can be varied to optimize the distance between the biotin tag and the peptide, which can be crucial for minimizing steric hindrance and allowing for efficient binding to the bulky avidin or streptavidin tetramer. aatbio.com Furthermore, the hydrophilic nature of PEG enhances the solubility of the resulting biotinylated peptide, which is particularly beneficial for longer or more hydrophobic peptide sequences. aatbio.comsigmaaldrich.com
| Feature | Description |
| Fmoc Group | Protects the alpha-amine of the aspartic acid during peptide synthesis, allowing for its controlled incorporation into the peptide chain. It is readily removed under basic conditions. axispharm.com |
| Aspartic Acid Core | Provides the amino acid framework for integration into the peptide sequence via standard solid-phase peptide synthesis protocols. axispharm.com |
| Biotin Tag | A small vitamin molecule that binds with extremely high affinity and specificity to avidin and streptavidin, enabling a wide range of detection, purification, and immobilization applications. nih.govbosterbio.com |
| PEG Linker | A flexible, hydrophilic spacer that enhances the solubility of the conjugate, reduces non-specific binding, and minimizes steric hindrance between the peptide and the avidin/streptavidin molecule. aatbio.comaatbio.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N5O10S/c45-34(14-6-5-13-33-36-32(25-55-33)42-38(49)44-36)40-15-7-17-51-19-21-53-22-20-52-18-8-16-41-35(46)23-31(37(47)48)43-39(50)54-24-30-28-11-3-1-9-26(28)27-10-2-4-12-29(27)30/h1-4,9-12,30-33,36H,5-8,13-25H2,(H,40,45)(H,41,46)(H,43,50)(H,47,48)(H2,42,44,49)/t31-,32-,33-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWZRMACVXOYNL-RKNDVXSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N5O10S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies for Incorporating Fmoc-Asp(biotinyl-PEG)-OH
The incorporation of this compound into a peptide sequence is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid support. peptide.comnih.gov This process involves cycles of deprotection of the N-terminal Fmoc group, typically with a base like piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. peptide.comnih.gov
The use of this compound within this framework allows for the precise placement of a biotin (B1667282) moiety at a specific aspartic acid residue within the peptide sequence. axispharm.com The PEG linker serves to increase the distance between the biotin and the peptide backbone, which can reduce steric hindrance and improve the binding of the biotinylated peptide to its target, such as avidin (B1170675) or streptavidin. sigmaaldrich.comsigmaaldrich.com
Orthogonal Protecting Group Schemes for Aspartate Side Chain Functionalization
A key principle in SPPS is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group without affecting others. nih.gov In the context of Fmoc-SPPS, the Fmoc group on the α-amine is base-labile, while the side-chain protecting groups are typically acid-labile. nih.gov This orthogonality is crucial when further modifications of the peptide are required while it is still attached to the solid support.
For this compound, the biotinyl-PEG moiety is attached to the β-carboxyl group of the aspartic acid side chain. This linkage is stable to the basic conditions used for Fmoc group removal and the acidic conditions generally used for final cleavage from the resin. This inherent stability allows for the straightforward incorporation of the biotinylated and PEGylated aspartate residue during standard Fmoc-SPPS protocols without the need for an additional side-chain protecting group for the aspartate itself.
In more complex syntheses, where other side chains might need to be selectively deprotected for modifications like cyclization or branching, a variety of orthogonal protecting groups can be employed on other amino acid residues in the peptide chain. Examples include acid-labile groups like tert-butyl (tBu), base-labile groups, and groups removable by other specific chemical methods. nih.gov
Coupling Reagents and Reaction Optimization for this compound Incorporation
The efficiency of the coupling reaction is critical for the success of SPPS. Due to the steric bulk of the biotinyl-PEG side chain of this compound, the choice of coupling reagent and reaction conditions can be important for achieving high coupling yields.
Commonly used coupling reagents in Fmoc-SPPS that are suitable for incorporating this compound include phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). axispharm.comacs.org These reagents, in the presence of a base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), activate the carboxylic acid of the incoming amino acid, facilitating the formation of a peptide bond with the deprotected N-terminal amine of the growing peptide chain on the resin. axispharm.comacs.org
Optimization of the coupling reaction may involve adjusting the reaction time, temperature, and the equivalents of the amino acid and coupling reagents used. Monitoring the completion of the coupling reaction using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, is a standard practice to ensure that the coupling has gone to completion before proceeding to the next deprotection step. nih.gov
Mitigation Strategies for Aspartimide Formation during Aspartate Residue Incorporation in SPPS
A significant side reaction that can occur during the incorporation of aspartic acid residues in Fmoc-SPPS is the formation of aspartimide. nih.goviris-biotech.desigmaaldrich.com This intramolecular cyclization is promoted by the basic conditions used for Fmoc deprotection and can lead to the formation of undesired by-products, including β-peptides and racemized peptides, which can be difficult to separate from the target peptide. iris-biotech.desigmaaldrich.com
Several strategies have been developed to mitigate aspartimide formation:
Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the aspartate side chain can physically block the cyclization reaction. iris-biotech.debiotage.com While this compound itself has a bulky side chain, the flexibility of the PEG linker may still allow for aspartimide formation.
Modification of Deprotection Conditions: Using a weaker base for Fmoc removal, such as piperazine, or adding an acidic additive like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. biotage.com
Backbone Protection: Protecting the amide nitrogen of the preceding amino acid with a temporary protecting group, such as 2,4-dimethoxybenzyl (DMB), can prevent the nucleophilic attack that initiates aspartimide formation. biotage.com
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly and Asp-Ser sequences being particularly susceptible. biotage.com Therefore, the choice of mitigation strategy may depend on the specific peptide sequence being synthesized.
Post-Synthetic Modifications and Cleavage Techniques for Biotinylated Peptides
Once the peptide chain has been assembled on the solid support, it can be subjected to further modifications if desired. However, for a peptide incorporating this compound, the biotinylation is already accomplished.
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any remaining acid-labile side-chain protecting groups. This is typically achieved by treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com A cleavage "cocktail" containing TFA and various scavengers is often used to prevent the reattachment of cleaved protecting groups to sensitive amino acid residues like tryptophan, methionine, or tyrosine.
The resulting crude biotinylated peptide is then precipitated, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product can be characterized by mass spectrometry to confirm its identity and purity.
Comparative Analysis with Other Biotinylated Amino Acid Derivatives in SPPS
This compound is one of several reagents available for introducing biotin into peptides during SPPS. A common alternative is Fmoc-Lys(Biotin)-OH, where the biotin is attached to the ε-amino group of a lysine (B10760008) residue. aatbio.comaatbio.com
The choice between these derivatives can depend on several factors:
Solubility: this compound is reported to have excellent solubility in common SPPS solvents like dimethylformamide (DMF). sigmaaldrich.comsigmaaldrich.comaatbio.comaatbio.combiogenova.com This is a significant advantage, as poor solubility of reagents can lead to incomplete coupling reactions and lower yields.
Steric Hindrance: The PEG spacer in this compound is designed to reduce steric hindrance between the biotin molecule and the peptide, potentially leading to better binding affinity with avidin or streptavidin. sigmaaldrich.comsigmaaldrich.com
Hydrophilicity: The hydrophilic nature of the PEG linker can also help to minimize non-specific hydrophobic interactions. sigmaaldrich.comsigmaaldrich.com
Sequence Requirements: The choice of which amino acid to biotinylate (aspartic acid vs. lysine) may be dictated by the specific requirements of the peptide sequence and its intended biological function.
Evaluation of this compound Solubility Advantages in Synthetic Protocols
The enhanced solubility of this compound in organic solvents is a key advantage in synthetic protocols. aatbio.comaatbio.combiogenova.com Poor solubility of an incoming amino acid derivative can lead to precipitation in the solvent lines of an automated synthesizer or incomplete dissolution in manual synthesis, resulting in lower effective concentrations and reduced coupling efficiency.
The improved solubility of this compound compared to derivatives like Fmoc-Lys(Biotin)-OH, which can be more hydrophobic, facilitates its handling and use in standard SPPS protocols, contributing to higher synthetic success rates and purer final products. aatbio.comaatbio.com
Table 1: Comparison of Biotinylated Amino Acid Derivatives for SPPS
| Feature | This compound | Fmoc-Lys(Biotin)-OH |
|---|---|---|
| Attachment Point | Aspartic acid side chain (β-carboxyl) | Lysine side chain (ε-amino) |
| Linker | Polyethylene (B3416737) glycol (PEG) | Typically a short alkyl chain |
| Solubility in DMF | Excellent aatbio.comaatbio.combiogenova.com | Can be limited |
| Steric Hindrance | Reduced due to PEG spacer sigmaaldrich.comsigmaaldrich.com | Can be a factor |
| Hydrophilicity | Increased due to PEG spacer sigmaaldrich.comsigmaaldrich.com | Generally more hydrophobic |
Steric and Functional Implications of Biotinylation Site Selection (N-terminus, Lysine Side Chain vs. Aspartate Side Chain)
The selection of the biotinylation site on a peptide or protein is a critical decision that carries significant steric and functional consequences. The most common targets for biotinylation are primary amines, which are present at the N-terminus of all polypeptide chains and on the side chain of lysine residues. thermofisher.com The use of a pre-functionalized amino acid, such as this compound, introduces the aspartate side chain as a third, highly specific site for modification. The choice among these sites can directly influence the biological activity, binding affinity, and structural integrity of the final conjugate.
N-terminus Biotinylation
Modification at the N-terminal α-amino group offers a single, predictable point of attachment per polypeptide chain. This site-specificity is advantageous, particularly for short peptides where internal modifications could be disruptive. thermofisher.com Selective N-terminal biotinylation can be achieved by controlling the reaction pH. The pKa of the N-terminal α-amino group (around 8.9) is considerably lower than that of the lysine ε-amino group (around 10.5). thermofisher.com By performing the labeling reaction at a lower pH (e.g., pH 6.5), the N-terminal amine is more likely to be in its unprotonated, reactive state, while the lysine side chains remain largely protonated and unreactive. thermofisher.com This strategy minimizes random labeling of internal lysine residues that may be crucial for the peptide's function or immunoreactivity. thermofisher.com
Lysine Side Chain Biotinylation
The ε-amino group of lysine residues is the most frequently targeted site for biotinylation due to its reactivity and common occurrence on protein surfaces. thermofisher.com However, this approach can lead to a heterogeneous mixture of products with biotin attached at various positions, especially in proteins with multiple lysine residues. Such random modification is a significant drawback, as it can interfere with protein function if the biotin is attached to a lysine residue within a critical binding site or active center. thermofisher.comthermofisher.comnih.gov For instance, the biotinylation of a key lysine residue in the middle of the 2F5 epitope was shown to create a potential barrier for antibody recognition. nih.gov While biotinylation at lysine can sometimes confer increased structural stability, it can also lead to a decrease in biological function. nih.gov
Aspartate Side Chain Biotinylation
Utilizing this compound allows for the incorporation of a biotin-PEG moiety via the aspartate side chain during solid-phase peptide synthesis (SPPS). This method provides absolute site-specificity, as the modified amino acid is inserted at a predetermined position in the peptide sequence. This circumvents the problems of random, post-synthetic modifications associated with lysine labeling. The aspartate-based reagent acts as a linker, precisely placing the biotin label away from the peptide backbone. axispharm.com This approach is particularly valuable when the N-terminus and all lysine residues must remain unmodified for functional reasons. The integrated PEG spacer further serves to minimize steric hindrance between the peptide and its binding partner (e.g., avidin), a common issue in biotinylation. biosynth.comaatbio.comaatbio.com
| Biotinylation Site | Methodology | Steric Implications | Functional Implications | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| N-terminus | Post-synthetic modification of the terminal α-amino group, often pH-controlled for selectivity. thermofisher.com | Modification is at the end of the chain, potentially minimizing disruption to internal structures. A spacer arm is still recommended to avoid hindrance. biosynth.com | Generally less disruptive than internal modification, but can still affect functions involving the N-terminus. | Single, predictable labeling site per chain. thermofisher.com | N-terminus may be functionally important (e.g., for receptor recognition or stability). |
| Lysine Side Chain | Post-synthetic modification of the ε-amino group. thermofisher.com | Biotinylation of surface-exposed lysines can place the biotin in an accessible location, but internal modification can alter folding. | High risk of disrupting function if lysine is in an active site or binding interface. thermofisher.comnih.gov Can lead to reduced biological activity. nih.gov | Lysine residues are often abundant and accessible. | Leads to heterogeneous products; potential for loss of function. thermofisher.com |
| Aspartate Side Chain | Incorporation of this compound during solid-phase peptide synthesis (SPPS). axispharm.comsigmaaldrich.com | The integrated PEG linker inherently reduces steric hindrance between the peptide and the binding protein (e.g., avidin). aatbio.comaatbio.com | Preserves the N-terminus and lysine side chains, minimizing functional disruption. The specific location is chosen to avoid interference with active regions. | Absolute site-specificity; homogeneous product. acs.org Improved solubility and reduced non-specific binding due to the hydrophilic PEG linker. aatbio.comaatbio.com | Requires synthesis of the peptide from scratch using the specialized amino acid derivative. |
Synthesis of this compound Derivatives with Varied PEG Lengths or Linker Modifications for Research Applications
The versatility of this compound as a building block in peptide synthesis is enhanced by the ability to create derivatives with modified linkers. Variations in the length of the polyethylene glycol (PEG) spacer or the incorporation of different chemical functionalities allow for the fine-tuning of the final biotinylated peptide for specific research needs. biosynth.compeptide.com
Derivatives with Varied PEG Lengths
The distance between the biotin moiety and the attached peptide is a crucial factor in many applications. biosynth.com A spacer arm that is too short can lead to steric hindrance, preventing the bulky avidin or streptavidin protein from efficiently binding to the biotin. aatbio.comqyaobio.com To address this, derivatives of this compound can be synthesized with PEG chains of varying lengths.
The synthesis of these derivatives is modular. acs.org It typically involves starting with monodisperse PEG molecules of defined lengths that are bifunctional, for example, containing an amino group and a carboxyl group. peptide.com One end of the PEG linker is coupled to biotin, while the other end is coupled to the side-chain carboxyl group of Fmoc-protected aspartic acid. By selecting different PEG starting materials (e.g., containing 2, 4, 8, or more ethylene (B1197577) glycol units), a series of reagents with systematically varied spacer lengths can be produced. These varied-length linkers allow researchers to empirically determine the optimal distance required to overcome steric interference for their specific peptide-protein interaction study without altering the peptide sequence itself. peptide.com Furthermore, the hydrophilic PEG chain improves the solubility of the reagent in solvents used for SPPS and enhances the solubility of the final peptide conjugate, which is particularly beneficial for hydrophobic peptides. aatbio.comaatbio.compeptide.com
Derivatives with Other Linker Modifications
Beyond simply altering the length, the linker can be modified to incorporate other functionalities for advanced research applications. The modular solid-phase synthesis strategy used to create these reagents allows for the straightforward substitution of the biotin or PEG components with other chemical groups. acs.org
For example, a linker can be designed to include a photo-activatable cross-linking group (like a phenyl azide (B81097) or benzophenone) in addition to the biotin tag. Such a trifunctional reagent allows for a "capture and cross-link" approach: the biotin is used to isolate a peptide-protein complex via affinity purification, and then UV light is used to covalently trap the interacting partner. Similarly, chemically labile sites can be engineered into the linker to allow for the cleavage and release of the captured protein after purification. A flexible solid-phase synthetic route utilizing an orthogonal protection strategy (e.g., a palladium-cleavable allyl linker attached via the aspartate residue) enables the versatile synthesis of such multi-functional probes. acs.org These modified derivatives transform the biotin tag from a simple detection or purification handle into a tool for probing molecular interactions and identifying binding partners in complex biological systems. nih.gov
| Derivative Type | Modification Description | Synthetic Strategy | Primary Research Application | Reference |
|---|---|---|---|---|
| Varied PEG Length | PEG spacer contains a variable number of ethylene glycol units (e.g., n=2, 4, 8, 12). | Utilizes monodisperse, bifunctional PEG starting materials of different lengths in the synthesis of the biotinyl-PEG-Asp conjugate. peptide.com | Optimizing binding assays by overcoming steric hindrance; enhancing solubility of hydrophobic peptides. aatbio.compeptide.com | aatbio.com, peptide.com |
| Cleavable Linker | Incorporation of a chemically labile bond (e.g., disulfide, acid-labile, or photocleavable group) within the linker. | A cleavable moiety is introduced between the biotin and the aspartate residue during the linker synthesis. | Affinity purification where the release of the bound protein from the streptavidin beads is desired under mild conditions. | N/A |
| Photo-Cross-linking | Linker contains a photo-activatable group (e.g., phenyl azide, benzophenone) in addition to biotin. | A modular synthesis allows for the incorporation of a photo-reactive moiety alongside the biotin tag. acs.org | Identifying and covalently trapping unknown binding partners (protein-protein interactions) upon UV irradiation. acs.org | acs.org |
| Alternative Affinity Tag | The biotin group is replaced with a different affinity tag (e.g., desthiobiotin) for reversible binding. | Synthesis of the Asp-PEG-linker conjugate using an alternative tag like iminobiotin (B1258364) or desthiobiotin instead of biotin. biosynth.com | Applications requiring gentle elution of captured molecules from streptavidin, as the binding is less tenacious than biotin. biosynth.com | biosynth.com |
Bioconjugation Strategies and Principles
Covalent Attachment of Fmoc-Asp(biotinyl-PEG)-OH Derived Peptides to Target Biomolecules
Peptides synthesized with this compound can be covalently attached to other biomolecules, such as proteins or nucleic acids, through a variety of chemical strategies. The choice of method depends on the available functional groups on the target molecule and the desired stability of the resulting conjugate.
Amine-Reactive Biotinylation and Peptide Coupling Methodologies
A prevalent method for bioconjugation involves the reaction between a carboxyl group on one molecule and a primary amine on another, forming a stable amide bond. Peptides incorporating this compound possess a C-terminal carboxylic acid that can be activated to react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a target protein. europeanpharmaceuticalreview.comnih.gov
Common strategies for activating the carboxyl group of the biotinylated peptide include the use of carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). axispharm.combroadpharm.com This two-step process first creates an unstable O-acylisourea intermediate that then reacts with NHS to form a more stable amine-reactive NHS ester. This activated peptide can then efficiently react with primary amines on the target biomolecule. acs.org Another class of activating agents are phosphonium (B103445) or uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU, which are frequently employed in solid-phase peptide synthesis and can also be used for solution-phase conjugation. axispharm.commerckmillipore.com
The Fmoc protecting group on the aspartic acid residue remains intact during these coupling reactions and can be removed later under basic conditions to expose a free amine for further modifications if desired. axispharm.combroadpharm.commedchemexpress.com
Biotinylation of Proteins and Other Macromolecules Using this compound Derived Constructs
The primary application of peptides synthesized with this compound is the biotinylation of larger biomolecules. axispharm.com Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest. creative-proteomics.com The extremely high affinity of biotin for avidin (B1170675) and streptavidin (dissociation constant, Kd, is approximately 10⁻¹⁵ M) makes it an invaluable tool for a wide range of applications, including purification, immobilization, and detection. nih.govacs.org
Once a peptide containing the biotinyl-PEG-aspartate residue is synthesized, it can be conjugated to a target protein or other macromolecule using the amine- or thiol-reactive strategies described above. The resulting bioconjugate will then carry the biotin label, enabling its interaction with avidin or streptavidin-based reagents. For example, a biotinylated antibody can be used in immunoassays like ELISA or Western blotting, where it can be detected with high sensitivity using streptavidin conjugated to an enzyme or a fluorescent dye. creative-proteomics.com Similarly, biotinylated proteins can be purified from complex mixtures using affinity chromatography with immobilized streptavidin.
The use of this compound in solid-phase peptide synthesis allows for the precise placement of the biotin label within the peptide sequence. merckmillipore.com This can be crucial for maintaining the biological activity of the peptide and ensuring optimal accessibility of the biotin moiety for binding to streptavidin.
Control and Specificity in Bioconjugation Processes Employing Biotinyl-PEG Moieties
Achieving control and specificity in bioconjugation is critical to ensure the homogeneity and functionality of the final product. nih.gov The use of biotinyl-PEG moieties, particularly when introduced via this compound, offers several advantages in this regard.
Site-specific modification is a key strategy for achieving controlled bioconjugation. europeanpharmaceuticalreview.com By incorporating the this compound into a specific position within a peptide sequence, the biotin label is precisely located. This peptide can then be conjugated to a target biomolecule using site-specific chemical reactions, such as those targeting a unique cysteine residue or a genetically engineered non-canonical amino acid. nih.gov This contrasts with random labeling approaches, such as reacting a protein with an excess of an amine-reactive biotinylation reagent, which can lead to a heterogeneous mixture of products with varying numbers of biotin labels at different locations, potentially compromising the protein's function. nih.gov
The PEG spacer arm itself also contributes to the specificity of the interaction between the biotinylated molecule and streptavidin. The flexible and hydrophilic nature of the PEG chain reduces steric hindrance, allowing the biotin to more easily access the deep binding pocket of streptavidin. merckmillipore.comsigmaaldrich.com This can lead to more efficient capture and detection compared to biotinylation reagents with shorter or more rigid linkers.
Impact of PEG Spacer Architecture on Bioconjugate Performance in Research Settings
The polyethylene (B3416737) glycol (PEG) spacer in this compound is not merely a passive linker; its architecture significantly influences the properties and performance of the resulting bioconjugate. axispharm.com The length, and to some extent the structure (linear vs. branched), of the PEG chain can have profound effects on solubility, stability, immunogenicity, and steric hindrance.
Solubility and Stability: One of the most significant benefits of PEGylation is the enhancement of solubility, particularly for hydrophobic peptides and proteins. acs.orgcpcscientific.com The hydrophilic nature of the PEG chain helps to keep the bioconjugate in solution, which is crucial for many in vitro and in vivo applications. merckmillipore.com The PEG chain can also protect the attached biomolecule from proteolytic degradation, thereby increasing its stability. nih.gov
Steric Hindrance and Binding Affinity: The length of the PEG spacer plays a critical role in mitigating steric hindrance. A longer PEG chain can provide greater distance between the biotin label and the conjugated biomolecule, facilitating a more efficient interaction with the binding pocket of streptavidin. merckmillipore.comsigmaaldrich.com This can lead to improved sensitivity in assays that rely on the biotin-streptavidin interaction. merckmillipore.com However, an excessively long PEG chain could potentially interfere with the biological activity of the conjugated molecule by masking its active site. nih.gov Therefore, the optimal PEG length often needs to be determined empirically for each specific application.
Impact of PEG Length on Nanocarrier Targeting: Research has shown that the length of the PEG linker can significantly affect the targeting efficiency of nanocarriers. nih.govresearchgate.net In one study, antibody-functionalized nanocarriers with shorter PEG linkers (0.65 kDa) showed better targeting of certain dendritic cell lines, while longer PEG chains (5 kDa) reduced internalization by macrophages, demonstrating the "stealth" effect of PEG. nih.govresearchgate.net Another study on folate-conjugated liposomes found that increasing the PEG-linker length enhanced tumor-targeting ability and the pharmacological effect of the encapsulated drug in vivo. dovepress.com
The following table summarizes findings from various studies on the effect of PEG spacer length on bioconjugate properties:
| Bioconjugate System | PEG Spacer Length/MW | Observed Effect | Reference |
| Antibody-functionalized nanocarriers | 0.65 kDa, 2 kDa, 5 kDa | Shorter PEG (0.65 kDa) showed best targeting in DC2.4 cell lines. Longer PEG chains reduced macrophage uptake. | nih.govresearchgate.net |
| Folate-conjugated liposomes | 2 kDa, 5 kDa, 10 kDa | In vivo tumor accumulation significantly increased with longer PEG-linkers. | dovepress.com |
| Gold nanoparticles with RGD peptides | Varied | The length of the PEG spacer impacted the targeting efficacy. | researchgate.net |
| Peptide-based kinase assay | Standard vs. PEG spacer | Inclusion of a PEG spacer between the peptide and biotin had little effect on the assay response in this specific case. | sigmaaldrich.com |
These findings highlight that the architecture of the PEG spacer is a critical design parameter in the development of biotinylated bioconjugates for various research applications, and its impact can be context-dependent.
Advanced Research Applications in Biochemical and Biological Systems
Development of Biotinylated Peptide Probes for Receptor-Ligand Interaction Studies
The site-specific incorporation of a biotin (B1667282) tag into peptides is a powerful strategy for elucidating receptor-ligand interactions. Fmoc-Asp(biotinyl-PEG)-OH is particularly well-suited for this purpose, offering a modular and flexible approach to the solid-phase synthesis of biotinylated peptide probes. nih.gov The Fmoc-protecting group allows for its direct use in automated peptide synthesizers following standard protocols. sigmaaldrich-jp.com
The synthesis of such probes often involves a modular design where the peptide of interest, a PEG spacer, and the biotin moiety are assembled in a controlled, stepwise manner. nih.gov The aspartic acid core of this compound provides a natural and efficient point of attachment for the biotin-PEG cassette within the peptide sequence. aatbio.com This method allows for the precise placement of the biotin tag at either the N-terminus, C-terminus, or an internal position of the peptide, a critical factor for preserving the peptide's biological activity and its binding affinity to the target receptor. sigmaaldrich-jp.comnih.gov
A key advantage of using this compound is the presence of the PEG spacer. This flexible linker physically separates the biotin molecule from the peptide, which minimizes the risk of the bulky biotin interfering with the peptide's interaction with its receptor. aatbio.comsigmaaldrich.com This separation leads to more accurate and reliable data in receptor binding and localization studies. sigmaaldrich.com The hydrophilic nature of the PEG linker also helps to prevent non-specific binding of the probe to other proteins or surfaces, further enhancing the specificity of the assay. aatbio.comsigmaaldrich.com Biotin-labeled peptides find extensive applications in immunology and histochemistry for receptor localization. sigmaaldrich.commdpi.com
Application in Affinity Purification of Biomolecules and Molecular Complexes
The high-affinity interaction between biotin and avidin (B1170675) or streptavidin is a cornerstone of many affinity purification techniques. This compound is instrumental in the preparation of biotinylated peptides and other biomolecules for use as baits in these purification strategies. medchemexpress.com The ability to synthesize peptides with a precisely located biotin tag allows for the oriented immobilization of these baits onto streptavidin-coated solid supports, such as beads or chromatography columns. nih.gov
A significant challenge in working with biotinylated amino acids is their often-poor solubility in the organic solvents used in SPPS. axispharm.com this compound overcomes this limitation due to the PEG linker, which imparts excellent solubility in solvents like dimethylformamide (DMF). aatbio.combiogenova.com This improved solubility ensures efficient coupling reactions during peptide synthesis, leading to higher yields of the desired biotinylated product. sigmaaldrich-jp.com
The enhanced solubility and bioavailability of peptides modified with this compound contribute to more effective affinity purification. In a comparative context, purification methods like Immobilized Metal Affinity Chromatography (IMAC) have been shown to yield higher recovery and purity compared to traditional methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). sigmaaldrich-jp.com The principles of high-yield synthesis and efficient purification are critical for obtaining the high-purity biomolecules required for downstream applications.
| Purification Method | Key Advantages | Typical Recovery | Typical Purity |
| Immobilized Metal Affinity Chromatography (IMAC) | High recovery and purity | > 80% | > 95% |
| Reversed-Phase HPLC (RP-HPLC) | High resolution | Variable, often lower than IMAC | High |
| Streptavidin Affinity Chromatography | High specificity due to biotin-streptavidin interaction | High | Very High (>98%) |
This table presents a comparative overview of different purification techniques, highlighting the advantages of affinity-based methods.
Utilization in High-Throughput Biochemical Screening Assays
The properties of this compound make it a valuable tool for the development of robust and sensitive high-throughput screening (HTS) assays. The ability to create specifically biotinylated probes is central to many modern screening platforms.
Immunoassays and Enhanced Detection Systems
In the realm of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), the use of biotinylated detection molecules is a common strategy for signal amplification. axispharm.com By incorporating this compound into a peptide or protein antigen, a biotin tag can be introduced at a specific site. This biotinylated molecule can then be detected by a streptavidin-enzyme conjugate. The high affinity of the biotin-streptavidin interaction ensures a stable and specific signal, while the enzymatic component provides amplification, leading to enhanced detection sensitivity. axispharm.com The PEG spacer in this compound further contributes to the efficiency of these assays by improving the accessibility of the biotin tag to the streptavidin conjugate. aatbio.com
FRET-Based Detection and Characterization Studies
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. The development of FRET-based assays often relies on the site-specific labeling of interacting partners with donor and acceptor fluorophores. Biotinylated peptides synthesized using this compound can be immobilized on a streptavidin-coated surface or conjugated to a streptavidin-fluorophore conjugate, providing a versatile platform for FRET-based detection.
For instance, in a competitive FRET-based assay for the detection of a specific peptide, a biotinylated version of the peptide can be used to establish a baseline FRET signal. aatbio.com The disruption of this signal by an unlabeled analyte indicates a binding event. The precise positioning of the biotin tag, enabled by this compound, is crucial for the optimal geometry of the FRET pair and the sensitivity of the assay.
Kinase Binding and Protein-Protein Interaction Assays
The study of kinase binding and protein-protein interactions (PPIs) has been significantly advanced by HTS assays. Biotinylated peptides, synthesized using reagents like this compound, serve as essential tools in these assays. medchemexpress.com For example, in kinase activity assays, a biotinylated peptide substrate can be immobilized on a streptavidin-coated plate. The phosphorylation of this substrate by a kinase can then be detected using a phosphorylation-specific antibody.
In the context of PPIs, a biotinylated peptide representing the binding motif of one protein can be used to screen for small molecule inhibitors that disrupt its interaction with a partner protein. The strong and specific immobilization of the biotinylated peptide to a streptavidin-coated surface provides a robust and reliable assay format for HTS. mdpi.com The use of biotinylated probes allows for a variety of detection methods, including fluorescence polarization, surface plasmon resonance, and AlphaScreen®.
Role in Surface Immobilization Techniques for Biosensor Development
The development of highly sensitive and specific biosensors relies on the controlled immobilization of biorecognition elements, such as peptides or antibodies, onto a sensor surface. This compound plays a critical role in this process by enabling the site-specific biotinylation of these biorecognition elements. medchemexpress.com
The subsequent immobilization of the biotinylated molecule onto a streptavidin-coated sensor surface ensures a uniform orientation and density of the probe. This controlled immobilization is crucial for the performance of the biosensor, as it maximizes the accessibility of the binding sites to the target analyte and minimizes non-specific binding. The PEG linker of this compound is particularly advantageous in this context, as it extends the biorecognition element away from the sensor surface, further improving its accessibility and reducing steric hindrance. aatbio.comsigmaaldrich.com
This approach has been successfully applied in the development of various types of biosensors, including those based on surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical detection. The ability to create well-defined and functionalized surfaces is a key factor in advancing the field of diagnostics and molecular detection.
Integration into Cell Biology Research for Tagging and Visualization Studies
The biotin moiety of this compound serves as a highly specific tag that can be recognized by streptavidin and avidin proteins. This strong and specific interaction is widely exploited in cell biology for the labeling and visualization of peptides, proteins, and other biomolecules. axispharm.comsigmaaldrich.com By incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS), researchers can introduce a biotin tag at a precise location within the molecule. sigmaaldrich.comsigmaaldrich.com
This targeted biotinylation enables a multitude of downstream applications:
Protein and Peptide Detection: Biotin-tagged molecules can be easily detected in various assays using streptavidin or avidin conjugates. axispharm.com These conjugates are often linked to fluorescent dyes or enzymes, allowing for sensitive detection through techniques like fluorescence microscopy, flow cytometry, and immunoassays. axispharm.com
Purification: The high affinity of the biotin-streptavidin interaction is utilized for the affinity purification of biotinylated biomolecules. sigmaaldrich.com
Cellular Localization Studies: By introducing a biotinylated peptide or protein into cells, researchers can track its localization and movement within different cellular compartments. chemimpex.com This aids in understanding cellular processes and the functions of specific biomolecules. chemimpex.com
Receptor-Ligand Interaction Studies: Biotinylated ligands can be used to identify and characterize their corresponding receptors on the cell surface, a crucial aspect of studying cell signaling pathways.
The integrated polyethylene (B3416737) glycol (PEG) spacer in this compound offers significant advantages in these applications. The PEG chain enhances the solubility of the resulting biotinylated peptide in both organic and aqueous solutions, which is particularly beneficial during peptide synthesis and in biological assays. aatbio.comaatbio.comsigmaaldrich.com Furthermore, the spacer arm reduces steric hindrance between the biotin tag and the target biomolecule, facilitating a more efficient binding interaction with streptavidin or avidin. sigmaaldrich.comaatbio.comsigmaaldrich.com The hydrophilic nature of PEG also helps to minimize non-specific interactions with other proteins. aatbio.comaatbio.com
Exploration in Materials Science for Biologically Active Constructs
The application of this compound extends beyond cellular studies into the realm of materials science, particularly in the creation of biologically active constructs and biomaterials. chemimpex.comchemimpex.com The self-assembly properties of Fmoc-amino acids and peptides are a key driver in this field. nih.govaalto.fi The fluorenylmethyloxycarbonyl (Fmoc) group, through π-π stacking interactions, can promote the self-assembly of these molecules into ordered nanostructures like fibrils and hydrogels. aalto.finih.gov
Functionalized Hydrogels: this compound can be incorporated into peptide sequences that self-assemble to form hydrogels. nih.gov These hydrogels can then be functionalized by immobilizing streptavidin-conjugated molecules, such as growth factors or enzymes, creating a bioactive scaffold that can mimic the extracellular matrix. nih.gov Poly(ethylene glycol) (PEG)-based hydrogels are widely used in regenerative medicine and drug delivery due to their tunable properties and resistance to non-specific protein adsorption. nih.govrsc.org The incorporation of biotinylated peptides allows for the controlled introduction of bioactive factors. nih.gov
Targeted Drug Delivery Systems: The biotin tag can be used to target drug-loaded nanoparticles or other delivery vehicles to cancer cells that overexpress biotin receptors. chemimpex.comnih.gov While the precise uptake mechanisms of biotin conjugates are still under investigation, this strategy remains a popular approach in the development of targeted cancer therapies. nih.gov The PEG component of the molecule can also improve the pharmacokinetic properties of these delivery systems. nih.gov
Biologically Active Surfaces: Surfaces can be coated with biotinylated peptides and subsequently modified with streptavidin-linked biomolecules to create surfaces that can control cell adhesion, proliferation, and differentiation. This has applications in tissue engineering and the development of medical implants.
The versatility of this compound, stemming from its three key components—the Fmoc group for synthesis and self-assembly, the biotin tag for specific recognition, and the PEG spacer for improved solubility and reduced steric hindrance—makes it a powerful building block for designing advanced materials with tailored biological functions. axispharm.comchemimpex.com
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₃N₅O₁₀S | axispharm.comsigmaaldrich.com |
| Molecular Weight | 783.93 g/mol | sigmaaldrich.comsigmaaldrich.commedchemexpress.com |
| Appearance | Solid | aatbio.com |
| Solubility | Soluble in DMF | aatbio.comaatbio.com |
Application-Related Features of this compound
| Feature | Description | Source |
| Fmoc Group | Protects the amine during synthesis and is readily removed under basic conditions. | axispharm.com |
| Biotin Tag | Binds with high affinity to streptavidin and avidin for detection and purification. | axispharm.com |
| PEG Spacer | Enhances solubility and reduces steric hindrance. | axispharm.comaatbio.comsigmaaldrich.com |
| Aspartic Acid Core | Provides a linker to incorporate the biotinyl-PEG moiety into peptides. | axispharm.com |
Role in Developing Novel Research Tools and Platforms
Design and Synthesis of Activity-Based Probes for Proteomics Research
The design of activity-based probes (ABPs) is a cornerstone of chemical proteomics, enabling the study of enzyme function and inhibitor profiling directly in complex biological systems. Fmoc-Asp(biotinyl-PEG)-OH serves as a critical component in the synthesis of these probes. The Fmoc group facilitates its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS), while the biotin (B1667282) tag allows for the subsequent detection, enrichment, and identification of labeled proteins.
The integrated PEG linker is a key feature, enhancing the aqueous solubility of the resulting probe and minimizing steric hindrance between the biotin tag and its binding partners, avidin (B1170675) or streptavidin. aatbio.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This improved accessibility leads to more efficient capture of probe-labeled proteins from complex mixtures, a crucial step for downstream analysis by mass spectrometry. Researchers can synthetically elaborate the aspartic acid side chain with a reactive group designed to covalently bind to the active site of a target enzyme class. The Fmoc-protected alpha-amine allows for the extension of a peptide chain, which can confer specificity for a particular protease or other enzyme.
Creation of Multifunctional Conjugates for Enhanced Research Specificity and Efficacy
The modular nature of this compound makes it an ideal reagent for constructing multifunctional conjugates. acs.org By utilizing orthogonal protection strategies, different parts of a molecule can be selectively modified. For instance, the Fmoc group can be removed to allow for the attachment of a targeting ligand, a fluorescent dye, or another signaling molecule, while the biotin remains available for affinity purification or detection.
Contributions to Peptide Microarray Technology for High-Content Screening
Peptide microarrays are powerful tools for high-content screening, allowing for the simultaneous analysis of thousands of peptide-protein interactions. The synthesis of peptides for these arrays often employs Fmoc chemistry. The inclusion of this compound in a peptide sequence allows for a standardized method of immobilizing the peptides onto a streptavidin-coated surface.
The hydrophilic PEG spacer is advantageous in this application as it extends the peptide away from the surface of the microarray slide, reducing non-specific binding and ensuring that the peptide is accessible for interaction with potential binding partners in a sample. aatbio.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This leads to an improved signal-to-noise ratio and more reliable data from high-content screening assays, such as those used in immunological studies, enzyme substrate profiling, and mapping protein-protein interactions.
Enabling Self-Assembly and Nanomaterial Fabrication via Fmoc-Peptide Conjugates
The Fmoc group itself is known to drive the self-assembly of peptides into various nanostructures, such as fibrils and hydrogels, through π-stacking interactions. nih.govacs.org By incorporating this compound into a peptide sequence, researchers can create self-assembling systems with built-in functionality. The resulting nanomaterials will possess a surface decorated with biotin molecules, mediated by the flexible PEG linkers.
These biotinylated nanomaterials have a wide range of potential applications. They can be used to create scaffolds for 3D cell culture, where the biotin provides anchor points for the attachment of growth factors or other signaling molecules that have been conjugated to streptavidin. nih.gov Furthermore, they can be employed in the development of novel biosensors, where the self-assembly process can be designed to respond to the presence of a target analyte, and the biotin tags can be used for signal amplification or detection.
Development of Targeted Delivery Research Tools for Cellular Uptake Studies
Understanding the mechanisms of cellular uptake is fundamental to drug delivery and cell biology. This compound is instrumental in the creation of research tools for these studies. Biotin itself can act as a targeting moiety for cells that express biotin transporters. More commonly, it is used as a robust tag for tracking and quantifying the uptake of a molecule of interest.
Analytical and Characterization Approaches in Research
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental in the analysis of Fmoc-Asp(biotinyl-PEG)-OH and its derivatives. nih.gov
Purification and Purity Assessment:
RP-HPLC is extensively used for both the purification of synthesized biotinylated peptides and the assessment of their purity. nih.gov In a typical analytical RP-HPLC setup, a C18 column is employed with a linear gradient of an organic solvent (like acetonitrile) in an aqueous solvent (often containing a small amount of an ion-pairing agent like trifluoroacetic acid). nih.gov This technique effectively separates the desired peptide from impurities generated during synthesis. nih.gov The purity of the final product can be determined by analyzing the area percentage of the main peak in the chromatogram. nih.govsigmaaldrich.com For instance, a purity of ≥ 95.0% (a/a) as determined by HPLC is a common quality standard for this reagent. sigmaaldrich.com
Table 1: RP-HPLC in the Analysis of this compound Conjugates
| Parameter | Description | Typical Application | Reference |
|---|---|---|---|
| Stationary Phase | C18 silica-based column | Separation of peptides and conjugates | nih.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) in water with trifluoroacetic acid | Elution of compounds based on hydrophobicity | nih.gov |
| Detection | UV absorbance at specific wavelengths (e.g., 214 nm and 280 nm) | Quantitation and purity assessment | nih.gov |
| Application | Purification of crude synthetic peptides and final purity check | Isolation of the desired product from reaction byproducts | nih.gov |
Spectroscopic and Spectrometric Methods for Structural Elucidation
Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound itself, as well as the intermediates and final products of its conjugation reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the detailed structural analysis of molecules. For this compound, ¹H and ¹³C NMR spectra would be used to confirm the presence and connectivity of the various structural components: the Fmoc group, the aspartic acid residue, the PEG linker, and the biotin (B1667282) moiety. Specific proton and carbon signals can be assigned to each part of the molecule, verifying its integrity.
Mass Spectrometry (MS):
Mass spectrometry is crucial for determining the molecular weight of this compound and its conjugates, providing a direct confirmation of a successful synthesis or conjugation. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for peptide analysis, often revealing multiple charged states of the molecule. nih.gov The observed molecular mass ions can then be used to calculate the molecular weight of the peptide, which should match the theoretically calculated mass. nih.gov For example, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been used to identify the conjugation of biotin-PEG to proteins by observing the mass shift corresponding to the addition of the biotin-PEG moiety. nih.gov
Table 2: Spectroscopic and Spectrometric Data for this compound
| Technique | Information Provided | Expected Observations | Reference |
|---|---|---|---|
| NMR Spectroscopy | Detailed structural information, proton and carbon environments | Characteristic peaks for the Fmoc, aspartic acid, PEG, and biotin components | broadpharm.com |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight determination | A molecular weight of approximately 783.93 g/mol | broadpharm.comsigmaaldrich.commedchemexpress.com |
Biochemical Assays for Functional Validation
The primary function of incorporating a biotin tag is to enable specific binding to avidin (B1170675) or streptavidin. bosterbio.com Therefore, biochemical assays that measure this interaction are essential for validating the functionality of biotin-PEGylated constructs.
Avidin/Streptavidin Binding Assays:
These assays confirm that the biotin moiety in the conjugate is accessible and capable of binding to its target proteins. Common formats for these assays include:
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA-based format can be used to quantify the binding of a biotinylated peptide to immobilized streptavidin. bosterbio.comsouthernbiotech.com The detection is often achieved using an antibody that recognizes the peptide portion of the conjugate, followed by a secondary antibody conjugated to an enzyme that produces a measurable signal. southernbiotech.com
Pull-down Assays: In this method, streptavidin-coated beads are used to capture biotinylated molecules from a solution. southernbiotech.com The successful capture of the conjugate, which can be verified by techniques like Western blotting, confirms the functionality of the biotin tag. rockland.com
Surface Plasmon Resonance (SPR): SPR can be used to study the binding kinetics and affinity of the interaction between the biotinylated construct and immobilized streptavidin in real-time.
The inclusion of a PEG spacer in this compound is designed to reduce steric hindrance between the peptide and avidin, leading to improved biotin binding. sigmaaldrich.comaatbio.com The hydrophilic nature of the PEG also helps to minimize non-specific interactions. sigmaaldrich.comaatbio.com
Advanced Techniques for Characterization of Peptide Conjugate Self-Assembly and Morphology
Peptides, particularly those containing aromatic moieties like the Fmoc group, can self-assemble into various nanostructures. nih.gov The incorporation of this compound into a peptide sequence can influence these self-assembly properties.
Microscopy Techniques:
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology of the self-assembled nanostructures. nih.gov For example, TEM can reveal the formation of fibrils, nanotubes, or spherical vesicles. nih.govmdpi.com SEM can provide information on the surface topography of these structures. nih.gov
Atomic Force Microscopy (AFM): AFM provides high-resolution images of the surface of self-assembled structures, offering detailed information about their morphology and dimensions. researchgate.net
Spectroscopic Techniques:
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the secondary structure of the peptide within the self-assembled construct, such as the presence of β-sheets or α-helices, which often drive the self-assembly process. nih.gov
Fluorescence Spectroscopy: If the peptide sequence contains fluorescent amino acids or is otherwise labeled with a fluorophore, fluorescence spectroscopy can be used to probe the local environment and the aggregation state of the peptide conjugates.
The balance of interactions, including π-stacking from the Fmoc group, hydrogen bonding between peptide backbones, and hydrophobic interactions, dictates the final morphology of the self-assembled structures. nih.govnih.gov The PEG chain can influence the self-assembly by affecting the solubility and intermolecular spacing of the conjugates. nih.gov
Future Directions and Emerging Research Avenues
Innovations in Fmoc-Asp(biotinyl-PEG)-OH Synthesis for Enhanced Efficiency and Scalability
While this compound is commercially available, ongoing research into solid-phase peptide synthesis (SPPS) and linker technology promises to enhance its production and application. Key areas of innovation include:
Improved Protecting Group Strategies: Research into novel aspartate side-chain protecting groups aims to minimize side reactions like aspartimide formation during Fmoc-SPPS. nih.gov While this compound itself incorporates a stable amide linkage to the PEG-biotin moiety, the principles of optimizing protecting groups for the aspartic acid core could lead to even more robust and efficient synthetic protocols, especially for long or complex peptides. nih.gov
Automation and High-Throughput Synthesis: The integration of advanced robotic systems and microfluidics in peptide synthesis could enable the high-throughput production of peptide libraries incorporating this compound. This would facilitate the rapid screening of biotinylated peptides for various applications.
A comparison of current and potential future synthetic strategies is outlined below:
| Aspect | Current Approach | Future Innovation | Potential Impact |
| Side-Chain Protection | Standard t-Butyl-based groups for other Asp residues in the peptide. | Development of novel, more sterically hindered protecting groups (e.g., OEpe, OPhp). nih.gov | Reduced aspartimide formation, leading to higher purity and yield of the final peptide. |
| Linker Synthesis | Multi-step solution-phase synthesis of the biotinyl-PEG-amine precursor. | One-pot or chemoenzymatic synthesis strategies. | Faster, more cost-effective, and environmentally friendly production of the key building block. |
| Peptide Assembly | Batchwise solid-phase peptide synthesis (SPPS). | Continuous flow SPPS, microfluidic synthesis platforms. | Increased speed, scalability, and automation of biotinylated peptide synthesis. |
Expanding the Scope of Bioconjugation Chemistries with Biotinyl-PEG Building Blocks
The biotin-avidin interaction is a cornerstone of bioconjugation. However, future research will likely see the combination of this highly specific interaction with other orthogonal chemistries to create more complex and functional biomolecules.
Dual-Function Probes: this compound can be incorporated into peptides that also feature other reactive handles for "click chemistry" (e.g., alkynes or azides), photo-crosslinking groups, or other functionalities. lumiprobe.com This would allow for a two-pronged approach: initial capture and purification via the biotin (B1667282) tag, followed by covalent linkage to another molecule or surface through the secondary reactive group.
Boron-Enabled Bioconjugation: A growing field of interest is the use of organoboron compounds in bioconjugation. rsc.org Future research could explore the incorporation of boronic acids into peptides containing a biotin-PEG moiety, enabling reversible or stable conjugations with biomolecules under physiological conditions. rsc.org
Controlled Stoichiometry: The length of the PEG linker can influence the stoichiometry of binding to avidin (B1170675) or streptavidin. acs.org By synthesizing a range of this compound derivatives with varying PEG lengths, researchers can fine-tune the assembly of multi-protein complexes, which is crucial for applications in enzyme immobilization and the construction of nanoscale devices. acs.orgnih.gov
Novel Applications in Systems Biology and Multi-Omics Research
Systems biology and multi-omics approaches aim to provide a holistic view of biological systems by integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov Biotin-PEGylated probes are set to play a significant role in these fields.
Targeted Proteomics: Peptides designed to bind to specific protein complexes can be synthesized with an this compound residue. This allows for the efficient isolation of the target protein and its binding partners from complex cellular lysates for subsequent analysis by mass spectrometry. The PEG linker helps to improve solubility and reduce non-specific binding, leading to cleaner proteomics data. sigmaaldrich.comaatbio.com
Simultaneous Detection of Multiple Biomarker Classes: Universal probes based on biotin-PEG linkers have been developed for the simultaneous detection of nucleic acids and proteins. nih.gov Incorporating this compound into peptide-based probes could enhance such platforms, allowing for the capture and analysis of peptide or protein biomarkers alongside other molecular classes from the same sample. nih.gov This integrated approach is particularly valuable in disease diagnostics where a single sample may be used to generate a more comprehensive molecular profile. nih.gov
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that react with active enzymes in a complex proteome. By incorporating a biotin-PEG tag via this compound into these probes, researchers can enrich and identify active enzymes, providing insights into metabolic pathways and disease states.
Development of Smart Biomaterials and Responsive Nanosystems Utilizing Biotinyl-PEG Peptides
The self-assembly properties of peptides and the specific biotin-avidin interaction can be harnessed to create "smart" biomaterials that respond to specific biological cues. researchgate.net
Responsive Hydrogels: Hydrogels are water-swollen polymer networks with applications in tissue engineering and drug delivery. rsc.orgnih.gov By incorporating biotinylated peptides into PEG-based hydrogels, it is possible to create materials that can be cross-linked with avidin or streptavidin. researchgate.net These hydrogels can be designed to release drugs or cells in response to specific enzymes that cleave the peptide backbone. The use of this compound allows for precise placement of the biotin anchor within the peptide sequence.
Targeted Nanoparticle Delivery: Nanoparticles can be functionalized with peptides containing a biotin-PEG moiety to enhance their biocompatibility and target them to specific cells or tissues. nih.gov The PEG linker provides a "stealth" effect, reducing clearance by the immune system, while the biotin can be used for attaching targeting ligands (via avidin-biotin bridging) or for purification purposes. nih.gov For instance, research has shown the successful attachment of biotin-PEG to magnetotactic bacteria for targeted delivery. nih.gov
Self-Assembling Nanosystems: Peptides can be designed to self-assemble into various nanostructures, such as nanotubes or nanofibers. nih.gov By including this compound in the peptide sequence, these self-assembled structures can be decorated with avidin-conjugated molecules, such as enzymes, imaging agents, or therapeutic proteins, creating highly organized and functional nanosystems.
| Emerging Application | Role of Biotinyl-PEG Peptides | Key Research Findings |
| Responsive Hydrogels | Act as cross-linking points via biotin-avidin interaction and can incorporate enzyme cleavage sites. rsc.orgnih.govresearchgate.net | Biotin-avidin interactions can effectively cross-link PEG oligomers to form hydrogels without the need for toxic chemical cross-linkers. researchgate.net |
| Targeted Drug Delivery | Provide a stealth coating (PEG) and a handle (biotin) for attaching targeting moieties or for purification. nih.govjenkemusa.com | Biotin-PEG-NHS reagents can be used to biotinylate bacteria, forming stable amide bonds for in vivo applications. nih.gov |
| Nanoparticle Probes | Enable the creation of universal constructs for detecting both nucleic acids and proteins. nih.gov | Biotin-PEG gold nanoparticle probes have demonstrated sensitive detection of both microRNAs and protein antigens in the same sample. nih.gov |
Computational and Theoretical Modeling of Biotinyl-PEG Peptide Interactions and Assemblies
As the complexity of biomolecular systems under investigation increases, computational and theoretical modeling will become indispensable tools for predicting and understanding their behavior. nih.gov
Modeling Peptide-Protein Interactions: Computational methods, such as molecular dynamics (MD) simulations, are increasingly used to model the interaction between peptides and their protein targets. nih.govyoutube.com For peptides containing a biotinyl-PEG linker, modeling can help to understand how the linker's length and flexibility affect the binding of the peptide to its primary target and the subsequent interaction of the biotin with avidin. Steered molecular dynamics simulations have been used to study the forces required to break the biotin-streptavidin bond, revealing how force-loading geometries can alter the binding pocket. uni-muenchen.de
Predicting Self-Assembly: Theoretical studies can predict how peptides will self-assemble into larger structures. nih.gov By incorporating the biotinyl-PEG moiety into these models, researchers can better design peptides that form specific nanostructures and predict how these structures will be affected by the addition of avidin or streptavidin. Ab initio calculations have shown that beta-peptides can spontaneously form nanotubes, and the inclusion of functional side chains like biotinyl-PEG could make these systems highly versatile. nih.gov
In Silico Design of Smart Materials: Computational approaches can be used to design new peptide sequences for smart biomaterials. atu.edu By modeling the conformational behavior of biotinyl-PEG peptides in different environments (e.g., in solution versus on a surface), it will be possible to rationally design materials with desired properties, such as specific mechanical strengths or responsiveness to pH or temperature changes. atu.edu
The integration of these advanced computational techniques will accelerate the design-build-test cycle for new biotinylated peptide-based technologies, reducing the reliance on purely empirical approaches and paving the way for the development of highly sophisticated and functional biomolecules and materials.
Q & A
Q. What are the key structural components of Fmoc-Asp(biotinyl-PEG)-OH, and how do they contribute to its functionality in peptide synthesis?
this compound comprises three functional elements:
- Fmoc group : Protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling sequential coupling while preventing side reactions .
- Asp residue : Provides a carboxylic acid side chain for conjugation or further functionalization, critical for introducing charged or reactive sites in peptides .
- Biotinyl-PEG linker : Combines biotin (for streptavidin binding) with a polyethylene glycol (PEG) spacer, enhancing solubility and reducing steric hindrance during biotin-streptavidin interactions .
Methodological Insight: During SPPS, the Fmoc group is removed with piperidine, exposing the Asp residue for coupling. The biotinyl-PEG moiety is retained until final deprotection, ensuring stability during synthesis .
Q. How is this compound incorporated into peptide sequences, and what precautions are needed during synthesis?
Incorporation follows standard Fmoc-SPPS protocols:
Resin pretreatment : Sieber amide resin or similar is used for C-terminal amidation .
Coupling : Activated using HATU/HOAt with DIPEA in DMF (2 equivalents, 1 hour reaction time) to ensure high coupling efficiency .
Deprotection : 20% piperidine in DMF removes the Fmoc group while preserving the acid-labile biotinyl-PEG moiety .
Critical precautions:
- Avoid prolonged exposure to acidic conditions (e.g., TFA during cleavage), which may degrade the biotin-PEG linker .
- Use cold ether precipitation to isolate peptides while retaining PEG solubility .
Advanced Research Questions
Q. How can steric hindrance from the biotinyl-PEG moiety affect peptide function, and how is this mitigated?
The bulky biotinyl-PEG group can impede binding to streptavidin or interfere with peptide folding. Mitigation strategies include:
- PEG spacer optimization : Longer PEG chains (e.g., PEG4-PEG24) increase flexibility and reduce steric clashes, as shown in biotinylated peptide studies .
- Site-specific conjugation : Position the biotinyl-PEG moiety at solvent-exposed regions (e.g., peptide termini) to minimize interference with active sites .
Experimental validation: Compare binding affinities of peptides with varying PEG lengths using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What analytical techniques are recommended for characterizing this compound-containing peptides, especially when resolving structural ambiguities?
- NMR spectroscopy : DEPT 135 or -NMR in DMSO-d6 identifies Asp stereochemistry and PEG spacer integrity (e.g., distinguishing β-Asp isomers) .
- LC-MS : Detects PEG-related mass discrepancies (e.g., polydispersity) and confirms biotinylation efficiency via mass shifts .
- HPLC purity assays : Use C18 columns with acetonitrile/water gradients to resolve PEG-induced peak broadening; purity >95% is achievable with optimized protocols .
Q. How can researchers reconcile low coupling efficiencies of this compound in complex peptide sequences?
Coupling challenges arise from steric bulk and PEG hydrophilicity. Solutions include:
- Double coupling : Repeat activation with fresh HATU/HOAt and extend reaction times (2–4 hours) .
- Microwave-assisted synthesis : Enhances reaction kinetics for difficult couplings, as demonstrated for PEGylated amino acids .
- Side-chain protection : Use acid-labile tert-butyl (OtBu) groups on Asp to prevent side reactions during elongation .
Q. What strategies are effective for functionalizing this compound in biomaterial design (e.g., hydrogels or drug delivery systems)?
- On-resin bioconjugation : Attach maleimide or click chemistry handles (e.g., azides) to the Asp side chain before cleavage, enabling post-synthesis crosslinking .
- Co-assembly with elastin-like polymers : Leverage PEG’s hydrophilicity to enhance solubility in self-assembling systems, as shown in bioactive hydrogel studies .
- In vivo tracking : Use biotin-streptavidin interactions for imaging (e.g., fluorescent probes) or targeted drug delivery .
Q. How do contradictory data on peptide solubility and aggregation with this compound arise, and how can they be resolved?
Contradictions often stem from PEG length variability or improper handling:
- Solubility optimization : Dissolve in DMSO or DMF (10 mM stock) and dilute into aqueous buffers gradually to prevent aggregation .
- Dynamic light scattering (DLS) : Quantify aggregation thresholds under different pH/temperature conditions .
- Comparative studies : Benchmark against non-PEGylated biotinylated peptides to isolate PEG-specific effects .
Q. Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
